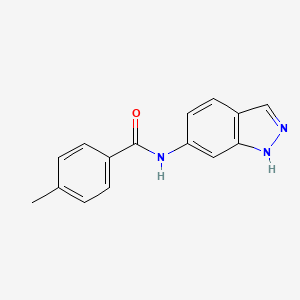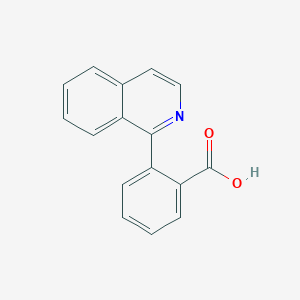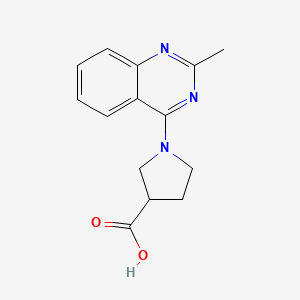
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves several steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the reaction of 3-fluoro-4-nitrophenol with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine can be compared with other similar compounds, such as:
4-(3-Chloro-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Bromo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with a bromine atom instead of fluorine.
4-(3-Iodo-4-nitrophenoxy)pyridin-2-amine: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased electronegativity and stability .
Eigenschaften
Molekularformel |
C11H8FN3O3 |
|---|---|
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8FN3O3/c12-9-5-7(1-2-10(9)15(16)17)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14) |
InChI-Schlüssel |
PQABCDBTGRKXFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)N)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluorophenyl)(2,7-diazaspiro[3.5]nonan-2-yl)methanone](/img/structure/B11861553.png)
![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)



![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)

![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)

![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)



![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
